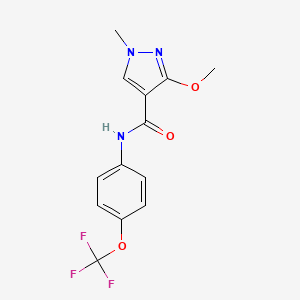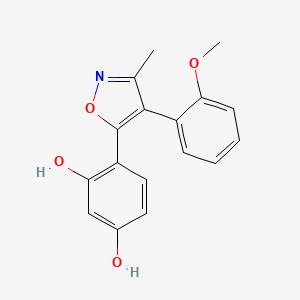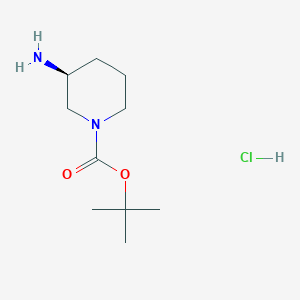
3-methoxy-1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-methoxy-1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities, including antifungal, antibacterial, and herbicidal properties . These compounds are often synthesized and modified to enhance their efficacy and selectivity for various biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, various synthetic routes have been explored to create pyrazole carboxamide derivatives with different substituents, which can significantly affect their biological activity . For instance, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives involves characterizing the target compounds by spectral data and elemental analysis . Similarly, other papers describe the synthesis of related compounds with different substituents and functional groups, indicating a broad interest in the structural diversity of pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the paper on the synthesis of a novel pyrazole derivative with a methoxyphenyl and a methylthiophenyl substituent provides detailed structural information through single-crystal X-ray diffraction studies . The molecular geometries and electronic structures are also optimized and calculated using ab initio methods, which help in understanding the electronic properties and reactivity of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, which allow for the introduction of different functional groups and the formation of complex structures . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as the overall electronic distribution within the molecule . For instance, the reaction of 3-methoxy-1-phenyl-2-pyrazolin-5-one with different reagents leads to various products, showcasing the versatility of pyrazole derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, thermal stability, and optical properties, are crucial for their practical applications . These properties can be tailored by modifying the substituents on the pyrazole ring. For example, the thermal stability of a pyrazole derivative is evaluated using TG-DTG, and its nonlinear optical properties are investigated, which could have implications for materials science applications . The solvent effects on structural parameters are also studied to understand the behavior of these compounds in different environments .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those structurally similar to 3-methoxy-1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide, have been widely studied for their potential applications in various fields of scientific research. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through elemental analysis and spectral data. These compounds were evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the relevance of pyrazole derivatives in medicinal chemistry and drug discovery (Hassan, Hafez, & Osman, 2014).
Herbicidal Activity
Another significant application of pyrazole-4-carboxamide derivatives is in the development of herbicides. Ohno et al. (2004) synthesized a series of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, examining their herbicidal activity and crop safety. They found that specific substituents at the 3-position of the pyrazole ring, particularly the trifluoromethyl group, significantly enhanced bleaching activity, indicating the potential of these compounds as effective herbicides (Ohno et al., 2004).
Antifungal and Anticancer Potential
The synthesis and evaluation of pyrazole-4-carboxamide derivatives for antifungal and anticancer activities have also been reported. For example, Du et al. (2015) synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrating moderate to excellent antifungal activities against several phytopathogenic fungi. This study indicates the potential application of these compounds in agricultural fungicides and highlights the broad utility of pyrazole derivatives in combating various fungal diseases (Du et al., 2015).
Molecular Structure and Bonding Analysis
Kumara et al. (2018) focused on the synthesis, spectral, and X-ray crystal structure analysis of a novel pyrazole derivative. Through detailed structural and intermolecular interaction studies, including Hirshfeld surface analysis, they provided insights into the molecular geometry, stability, and potential applications of these compounds in materials science and pharmaceutical research (Kumara et al., 2018).
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-19-7-10(12(18-19)21-2)11(20)17-8-3-5-9(6-4-8)22-13(14,15)16/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTFJRKHCAKCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2526389.png)
![3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2526391.png)
![1-[(4-Acetylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2526392.png)

![N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide](/img/structure/B2526396.png)
![4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2526397.png)



![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)
![N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2526406.png)


![2-Chloro-N-(2,2-difluoro-3-hydroxypropyl)-N-[(4-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2526410.png)